molecular formula C15H14O4 B3052657 (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 4332-90-5

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B3052657
CAS RN: 4332-90-5
M. Wt: 258.27 g/mol
InChI Key: JYJTZRMEDZDUQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DFP or 2,4-dimethoxyphenyl-furan-2-propen-1-one.

Scientific Research Applications

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has various scientific research applications due to its unique properties. This compound has been studied for its potential use as an anticancer agent, antimicrobial agent, and antioxidant. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes involved in cell division and DNA replication.
Biochemical and Physiological Effects
(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. It may increase the production of reactive oxygen species, which can cause oxidative stress and damage to cells. However, it may also have antioxidant properties and protect cells from oxidative damage. This compound may also affect the activity of various enzymes involved in cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one in lab experiments is its unique properties, which make it a promising candidate for various applications. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to optimize its use in certain applications.

Future Directions

There are several future directions for research on (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent and explore its efficacy in different types of cancer. Another direction is to study its potential as an antimicrobial agent and explore its use in treating infections caused by antibiotic-resistant bacteria. Additionally, research could be conducted to better understand its mechanism of action and optimize its use in various applications.

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-5-7-13(15(10-12)18-2)14(16)8-6-11-4-3-9-19-11/h3-10H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTZRMEDZDUQB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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